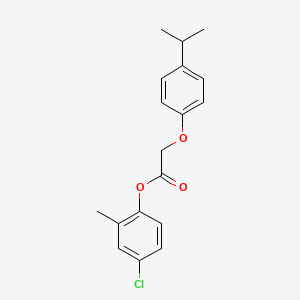![molecular formula C11H11BrN4O2 B5551512 6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551512.png)
6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidines, often involves multi-step chemical processes. A common approach includes the condensation of appropriate precursors under specific conditions to introduce the morpholinylcarbonyl group at the desired position on the pyrazolo[1,5-a]pyrimidine core. For example, the synthesis of related compounds, such as 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines, has been achieved through optimization of the 6-aryl substituent, demonstrating the versatility of these synthetic methodologies in accessing a wide variety of functionalized derivatives (Verheijen et al., 2009).
Molecular Structure Analysis
The molecular structure of 6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine and related compounds is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups that significantly influence their chemical and biological properties. Studies on the molecular structure highlight the importance of substituents in determining the compound's activity and selectivity, as seen in the structural analysis and optimization of related pyrazolo[3,4-d]pyrimidines for selective inhibition of specific targets (Verheijen et al., 2009).
科学的研究の応用
Synthesis and Biological Activity
6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine and its derivatives have been explored in various scientific research contexts, particularly focusing on their synthesis and potential biological activities. These compounds are part of broader families of pyrazolo[1,5-a]pyrimidine and related heterocyclic compounds, which have been synthesized and evaluated for various biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives
A study on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including 6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine analogs, highlights their potential biological activities. These compounds have been synthesized and tested for their activity against certain viruses, tumor cells, and parasites like Leishmania tropica. Among these derivatives, some showed significant activity against Para 3 virus and were potent inhibitors of leukemia cell growth (Cottam et al., 1984).
Antimicrobial and Antitumor Properties
Another avenue of research involves the evaluation of novel derivatives containing pyrazole, pyrimidine, and morpholine analogs for their antimicrobial activities. These compounds, synthesized through the amalgamation of various bio-active heterocycles, demonstrated enhanced antimicrobial activity upon the introduction of electron-withdrawing groups (Desai, Patel, & Dave, 2016).
Chemotherapeutic Potential
Research into pyrazolo[3,4-d]pyrimidines also encompasses their chemotherapeutic applications, particularly targeting mutations in cancer pathways. For instance, derivatives of 6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine have been investigated for their efficacy against Bcr-Abl T315I mutant, a problematic mutation in chronic myeloid leukemia. This research led to the discovery of derivatives with significant activity against this mutation, demonstrating the potential for further development into chemotherapeutic agents (Radi et al., 2013).
将来の方向性
The future directions for the research on “6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine” could involve further investigations into its mechanism of action, its potential applications in the field of medicine, and the development of more efficient synthesis methods. Further studies could also explore its optical properties and potential applications in the field of optoelectronics .
特性
IUPAC Name |
(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2/c12-8-6-13-10-5-9(14-16(10)7-8)11(17)15-1-3-18-4-2-15/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYUJIUSALQNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN3C=C(C=NC3=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)
![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)


![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)
![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)

![N-[3-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B5551468.png)
![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)


![1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)
![8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5551524.png)